molecular formula C23H32N4O4 B7680497 3,4,5-triethoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

3,4,5-triethoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Cat. No. B7680497
M. Wt: 428.5 g/mol
InChI Key: FCAMUOXJJKKZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate. This compound is also known as GSK2330672 and belongs to the class of benzamide derivatives.

Mechanism of Action

The mechanism of action of GSK2330672 is not fully understood, but it is believed to act as a selective inhibitor of the protein kinase B (AKT) pathway. This pathway is involved in the regulation of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.
Biochemical and Physiological Effects
GSK2330672 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and inhibit angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One advantage of using GSK2330672 in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on GSK2330672. One area of interest is in the development of combination therapies that include GSK2330672 and other anti-cancer agents. Another area of research is in the identification of biomarkers that can predict response to GSK2330672 treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Conclusion
In conclusion, GSK2330672 is a promising compound that has shown potent anti-tumor activity and has potential for use as a drug candidate in the treatment of various diseases. Its mechanism of action is not fully understood, but it is believed to act as a selective inhibitor of the AKT pathway. Further research is needed to fully understand its mechanism of action and potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of GSK2330672 involves a multi-step process that includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopyridine. The final step involves the reaction of the resulting amide with 4-methylpiperazine to form the desired compound.

Scientific Research Applications

GSK2330672 has been studied extensively for its potential use as a drug candidate in the treatment of various diseases. One of the main areas of research for this compound is in the treatment of cancer. Studies have shown that GSK2330672 has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

3,4,5-triethoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4/c1-5-29-19-14-17(15-20(30-6-2)22(19)31-7-3)23(28)25-18-8-9-21(24-16-18)27-12-10-26(4)11-13-27/h8-9,14-16H,5-7,10-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAMUOXJJKKZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.